
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring and a propenol side chain at the 3-position of the ring. The (e)-configuration indicates the trans arrangement of the substituents around the double bond in the propenol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the propenol side chain can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the propenol side chain allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group allows for hydrogen bonding, increasing the compound’s solubility in water and its ability to interact with biological targets.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+ |
InChI-Schlüssel |
AFSMIOYOCZXJOD-HWKANZROSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=C/CO |
Kanonische SMILES |
CN1C=CC=C1C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


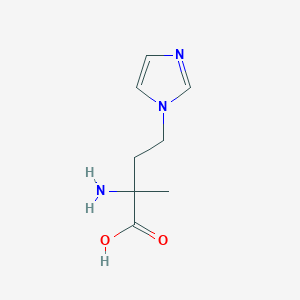

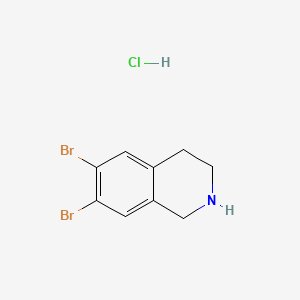
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
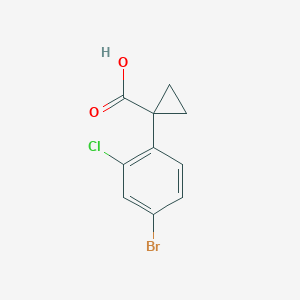
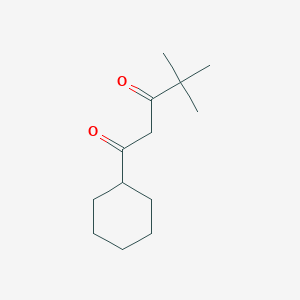

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
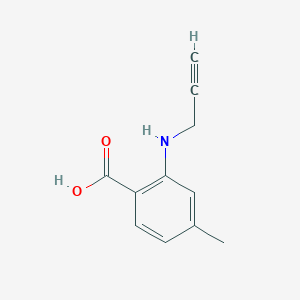
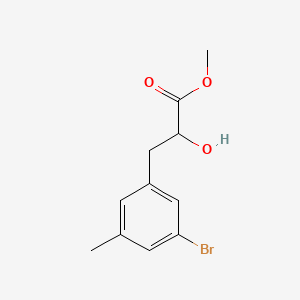

![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
